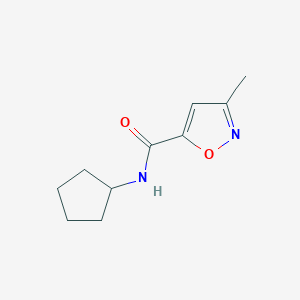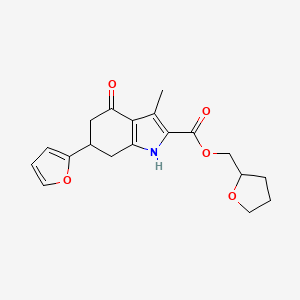![molecular formula C20H20N4O2S B14996096 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B14996096.png)
4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound that features an indole moiety, a quinazoline core, and a thione group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Thione Introduction: The thione group can be introduced by reacting the quinazoline derivative with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinazoline moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole or quinazoline derivatives.
Scientific Research Applications
4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole moiety, known for their diverse biological activities.
Quinazoline Derivatives: Compounds with a quinazoline core, often investigated for their anticancer and antimicrobial properties.
Thione-Containing Compounds: Molecules with a thione group, which can exhibit unique chemical reactivity and biological activities.
List of Similar Compounds
- 1H-Indole-3-carbaldehyde
- 2-(1H-Indol-3-yl)ethanamine
- 6,7-Dimethoxyquinazoline
- 2-Thioxo-1,2-dihydroquinazoline
Properties
Molecular Formula |
C20H20N4O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[2-(1H-indol-3-yl)ethylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C20H20N4O2S/c1-25-17-9-14-16(10-18(17)26-2)23-20(27)24-19(14)21-8-7-12-11-22-15-6-4-3-5-13(12)15/h3-6,9-11,22H,7-8H2,1-2H3,(H2,21,23,24,27) |
InChI Key |
IJIDVADVFRBDLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14996014.png)

![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996028.png)
![5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14996031.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14996045.png)

![Methyl 4-(2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B14996054.png)
![ethyl 6-oxo-6-[2-oxo-5-({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate](/img/structure/B14996055.png)
![2-[3-cyclohexyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14996062.png)
![8-chloro-3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B14996073.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14996087.png)
![7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14996093.png)
![N-(2-chlorobenzyl)-4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14996110.png)
